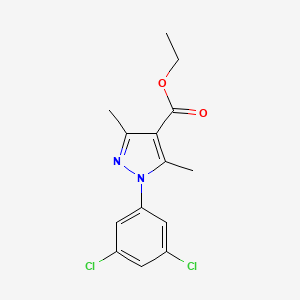

4-borono-N,N,N-trimethylbenzenaminium iodide

説明

4-borono-N,N,N-trimethylbenzenaminium iodide is a useful research compound. Its molecular formula is C9H15BINO2 and its molecular weight is 306.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalyst in Amide Condensation

4-borono-N,N,N-trimethylbenzenaminium iodide is effective in catalyzing the dehydrative amide condensation reaction between carboxylic acids and amines. It demonstrates thermal stability and reusability as a catalyst. In particular, N-alkyl-4-boronopyridinium salts show effectiveness in these reactions, with 4-borono-N-methylpyridinium iodide being notably effective in the presence of ionic liquids and recoverable by extraction with ionic liquids (Maki, Ishihara, & Yamamoto, 2005).

Photocurrent Generation in Solar Cells

This compound derivatives have been utilized in dye-sensitized solar cells (DSSC). Boron dipyrromethene (BODIPY) modified to contain an electron donor moiety demonstrated photoinduced electron transfer leading to photocurrent generation. This is significant for the development of efficient solar energy harvesting technologies (Hattori et al., 2005).

Enhanced Detection in Plant Analysis

In plant analysis, this compound (BTBA) has been developed for chemical derivatization of brassinosteroids (BRs). This results in enhanced ionization efficiencies, facilitating ultra-sensitive quantification of BRs in plants. This is crucial for understanding their tissue-specific signaling pathways and physiological effects on plant growth (Deng, Wu, Duan, & Guan, 2016).

Luminescent Materials for Optoelectronics

The compound and its derivatives show potential as luminescent materials in optoelectronics and photonics. The boron atom plays a dual role in stabilizing the chelate ligand and enhancing π-conjugation, making these materials suitable for use in organic electronics and as sensing/imaging probes for biomedical purposes (Sadu, Bin, Lee, & Lee, 2017).

Application in Photodynamic Therapy

Derivatives of this compound have been studied for their potential in photodynamic therapy. For instance, the synthesis and spectroscopic properties of certain cationic BODIPY derivatives indicate their suitability for photoinactivation of microorganisms, marking a significant advance in medical and biochemical applications (Agazzi et al., 2017).

Coacervation with Polyacrylamides

Dynamic covalent surfactants, derived from 4-formyl-N,N,N-trimethylbenzenaminium iodide, show effective coacervation with polyacrylamides. This property has potential applications in wastewater treatment, highlighting the material's versatility and applicability in environmental sciences (Zhao, Wang, & Wang, 2018).

生化学分析

Biochemical Properties

4-borono-N,N,N-trimethylbenzenaminium iodide plays a significant role in biochemical reactions by chelating with endogenous boron. This interaction increases the sensitivity and recovery time in liquid chromatography systems . The presence of ammonium groups on this compound makes it useful in quantitative analyses because these groups can be easily detected by colorimetric methods . It interacts with various enzymes and proteins involved in boron metabolism, enhancing the detection and quantification of boron levels in plants, soil, and urine .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the function of brassinosteroids, which are plant hormones that regulate growth and development . The compound’s ability to chelate boron allows it to modulate boron-dependent cellular processes, leading to changes in cell signaling and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It chelates with boron, forming stable complexes that can be detected and quantified using liquid chromatography . This chelation process enhances the sensitivity of boron detection and allows for the precise measurement of boron levels in biological samples . Additionally, the compound may inhibit or activate specific enzymes involved in boron metabolism, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In in vitro and in vivo studies, the compound has been shown to maintain its chelation properties over extended periods, allowing for consistent and reliable quantification of boron levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively chelates boron and enhances its detection without causing adverse effects . At high doses, the compound may exhibit toxic or adverse effects, including disruptions in boron metabolism and cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s use in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to boron metabolism. It interacts with enzymes and cofactors that regulate boron levels in biological systems . The compound’s chelation properties allow it to modulate metabolic flux and influence metabolite levels, leading to changes in boron-dependent biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in boron quantification . The compound’s distribution is influenced by its chemical properties, including its ability to form stable complexes with boron .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, allowing it to interact with boron-dependent biomolecules in targeted cellular regions . The compound’s ability to chelate boron enhances its effectiveness in boron quantification and detection .

特性

IUPAC Name |

(4-boronophenyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BNO2.HI/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7,12-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXESOYOTRUMQSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[N+](C)(C)C)(O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704122-17-7 | |

| Record name | 4-Borono-N,N,N-trimethylbenzenaminium iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704122-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)